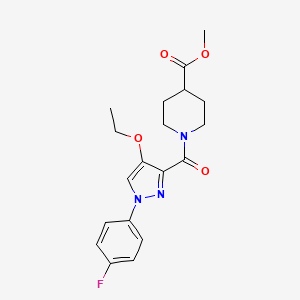
methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate (CAS No. 1172782-03-4) is a synthetic compound characterized by its complex structure, which includes a pyrazole ring, an ethoxy group, and a piperidine moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H22FN3O4, with a molecular weight of 375.4 g/mol. The structure features:
- Pyrazole ring : Contributes to the compound's biological activity.
- Ethoxy group : Enhances solubility and bioavailability.
- Fluorophenyl group : May influence binding affinity to biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives containing pyrazole moieties, including this compound. The compound exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. For instance, derivatives related to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Research has indicated that compounds with similar structural features may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, the pyrazole derivatives have been shown to inhibit the activity of certain kinases associated with tumor growth and metastasis. The mechanism of action often involves interference with cell proliferation signaling pathways, making these compounds promising candidates for further development in cancer therapeutics .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of the Met kinase superfamily, which plays a crucial role in cellular processes such as proliferation and survival.
- Enzyme Modulation : It may also modulate the activity of enzymes involved in inflammatory responses, contributing to its potential as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-4-ethoxy-1H-pyrazole | Lacks piperidine; exhibits moderate antimicrobial activity | Moderate |
| 4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole | Similar pyrazole core; known for kinase inhibition | High |
| N-(4-acetylphenyl)-1H-pyrazole | No ethoxy or fluorophenyl groups; lower bioactivity | Low |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole) showed significant bactericidal activity against resistant strains of bacteria .
- Cancer Cell Proliferation : In vitro studies indicated that compounds with similar structures inhibited cancer cell lines by inducing apoptosis through kinase inhibition .
Propiedades
IUPAC Name |
methyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-27-16-12-23(15-6-4-14(20)5-7-15)21-17(16)18(24)22-10-8-13(9-11-22)19(25)26-2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHSHBKWNMONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













